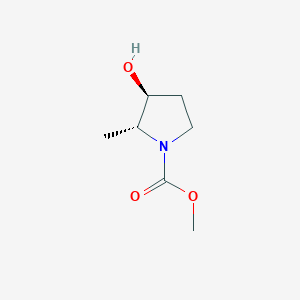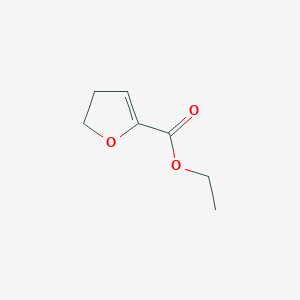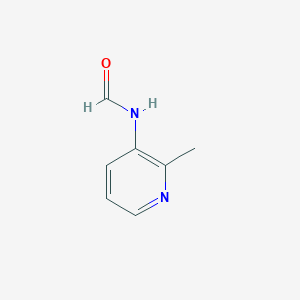
methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate: is an organic compound belonging to the pyrrole family. This compound is characterized by a pyrrole ring substituted with a methyl group at the second position, a keto group at the fifth position, and a carboxylate ester group at the second position. It is of interest in various fields due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate typically begins with commercially available starting materials such as 2-methylpyrrole and methyl chloroformate.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Common solvents include dichloromethane or tetrahydrofuran, and catalysts such as aluminum chloride are used for the acylation step.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are critical for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate can undergo oxidation reactions to form corresponding pyrrole-2,5-dicarboxylates.
Reduction: Reduction of the keto group can yield the corresponding alcohol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Pyrrole-2,5-dicarboxylates.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-methyl-5-oxo-1H-pyrrole-3-carboxylate: Similar structure but with the carboxylate group at the third position.
Ethyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific synthetic and research applications.
Propiedades
Número CAS |
111558-22-6 |
|---|---|
Fórmula molecular |
C7H9NO3 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H9NO3/c1-7(6(10)11-2)4-3-5(9)8-7/h3-4H,1-2H3,(H,8,9)/t7-/m1/s1 |
Clave InChI |
PKVKKXGNECSYEK-SSDOTTSWSA-N |
SMILES isomérico |
C[C@@]1(C=CC(=O)N1)C(=O)OC |
SMILES |
CC1(C=CC(=O)N1)C(=O)OC |
SMILES canónico |
CC1(C=CC(=O)N1)C(=O)OC |
Sinónimos |
1H-Pyrrole-2-carboxylicacid,2,5-dihydro-2-methyl-5-oxo-,methylester,(R)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate](/img/structure/B58332.png)
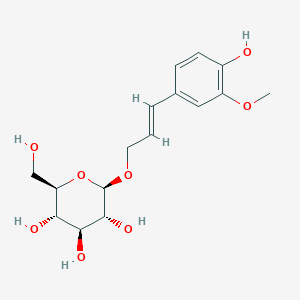
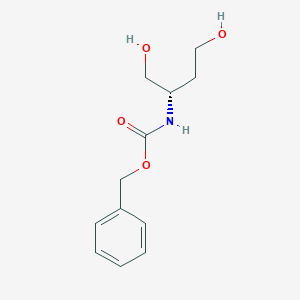
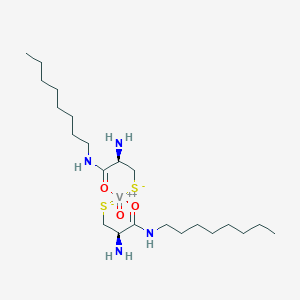
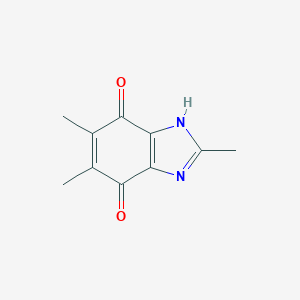
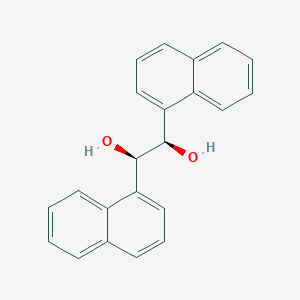
![2,4-Dichlorothieno[3,4-B]pyridine](/img/structure/B58346.png)

